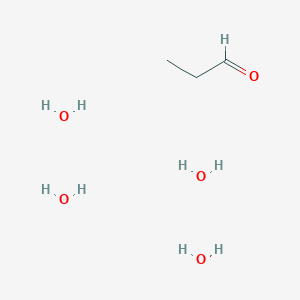
Propanal;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal;tetrahydrate: is an organic compound with the chemical formula C₃H₆O propionaldehyde and is a three-carbon aldehyde. This compound is a colorless, flammable liquid with a pungent and fruity odor. It is produced on a large scale industrially and is of significant interest in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal can be synthesized by the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating the mixture and distilling off the propanal as it forms to prevent further oxidation to propanoic acid .
Industrial Production Methods: Industrially, propanal is produced by the hydroformylation of ethylene. The reaction involves the addition of carbon monoxide and hydrogen to ethylene, resulting in the formation of propanal .
Chemical Reactions Analysis
Types of Reactions: Propanal undergoes several types of chemical reactions, including:
Aldol Condensation: Propanal can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Aldol Condensation: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Propanoic acid.
Reduction: Propan-1-ol.
Aldol Condensation: β-hydroxy aldehydes or ketones.
Scientific Research Applications
Propanal has several scientific research applications:
Astrochemistry: Propanal has been detected in interstellar space and is studied for its role in the chemical evolution of molecular clouds.
Material Science: It is used in the synthesis of various polymers and resins, such as trimethylolethane, which is an intermediate in the production of alkyd resins.
Biochemistry: Propanal is used in the study of enzyme-catalyzed reactions involving aldehydes and in the synthesis of aroma compounds.
Mechanism of Action
The mechanism of action of propanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical processes. Propanal can also undergo nucleophilic addition reactions due to the presence of the carbonyl group, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Formaldehyde (Methanal): A simpler aldehyde with one carbon atom.
Acetaldehyde (Ethanal): A two-carbon aldehyde.
Butyraldehyde (Butanal): A four-carbon aldehyde.
Uniqueness: Propanal is unique due to its three-carbon structure, which makes it an intermediate between simpler aldehydes like formaldehyde and more complex ones like butyraldehyde. Its reactivity and applications in various fields, such as astrochemistry and material science, highlight its importance .
Properties
CAS No. |
61899-58-9 |
|---|---|
Molecular Formula |
C3H14O5 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
propanal;tetrahydrate |
InChI |
InChI=1S/C3H6O.4H2O/c1-2-3-4;;;;/h3H,2H2,1H3;4*1H2 |
InChI Key |
LTTDZHOFCCOILP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}](/img/structure/B14562002.png)
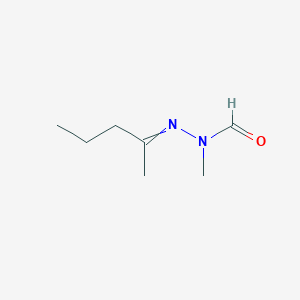
![N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B14562022.png)
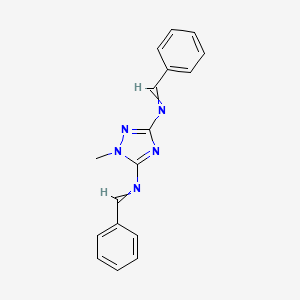
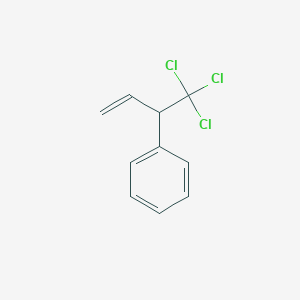
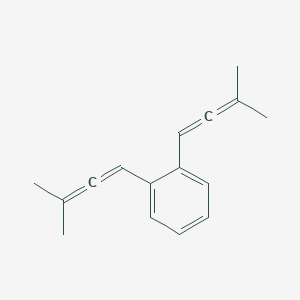

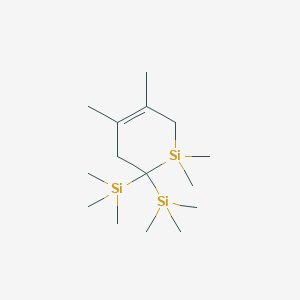
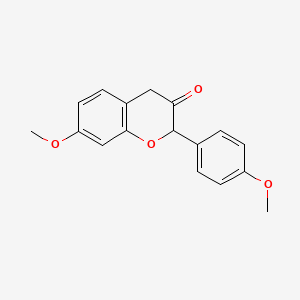
![3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol](/img/structure/B14562058.png)
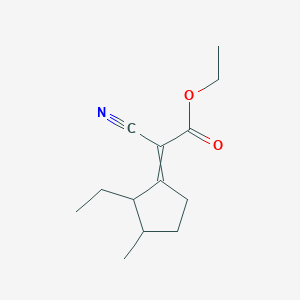
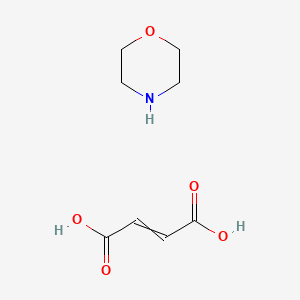
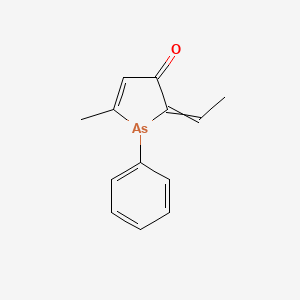
silane](/img/structure/B14562077.png)
